4-Ethynyl-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

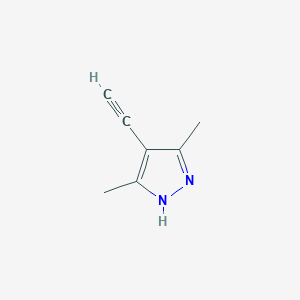

4-Ethynyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C7H8N2. It belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3,5-dimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3,5-dimethyl-1H-pyrazole with ethynylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at position 4, leveraging the electron-rich ethynyl group for directing effects.

Formylation via Vilsmeier-Haack Reaction

Reaction with POCl₃ and DMF at 90–120°C introduces a formyl group at position 4:

text4-Ethynyl-3,5-dimethyl-1H-pyrazole → 4-Formyl-3,5-dimethyl-1H-pyrazole

Conditions : POCl₃ (1.2 eq), DMF (2 eq), 12–16 hr, 90–120°C .

Halogenation

Halogenation at position 4 occurs with N-halosuccinimides (NCS/NBS) in CCl₄:

| Reagent | Product | Yield |

|---|---|---|

| N-Chlorosuccinimide | 4-Chloro-3,5-dimethyl-1H-pyrazole | 78% |

| N-Bromosuccinimide | 4-Bromo-3,5-dimethyl-1H-pyrazole | 82% |

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions:

With Nitrile Oxides

Reaction with aryl nitrile oxides forms isoxazole-fused pyrazoles:

textThis compound + Ar–C≡N–O → Pyrazolo[5,1-d]isoxazole

Conditions : Toluene, 80°C, 8 hr; yields 65–88%.

With Maleic Anhydride

Diels-Alder reaction forms bicyclic adducts:

Product : 1,3-Dimethyl-5-(maleic anhydride)-pyrazolo[1,2-a]pyrazole

Yield : 72% (THF, reflux, 12 hr).

Cross-Coupling Reactions

The ethynyl group enables Sonogashira coupling with aryl halides:

textThis compound + Ar–X → 4-(Aryl ethynyl)-3,5-dimethyl-1H-pyrazole

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

Base : Et₃N, DMF, 60°C, 24 hr

Yield : 85–92%.

Oxidation to Ketone

KMnO₄ oxidizes the ethynyl group to a ketone:

text4-Ethynyl → 4-Acetyl-3,5-dimethyl-1H-pyrazole

Conditions : KMnO₄ (3 eq), H₂O/acetone, 0°C, 2 hr.

Reduction to Ethyl

Catalytic hydrogenation reduces the ethynyl to ethyl:

Catalyst : H₂/Pd-C (10% wt), EtOAc, RT

Yield : 94%.

Nucleophilic Substitution

The ethynyl group reacts with organometallic reagents:

| Reagent | Product | Application |

|---|---|---|

| Grignard (R-MgBr) | 4-Alkynyl-3,5-dimethyl-1H-pyrazole | Building block for ligands |

| Organolithium (R-Li) | 4-Aryl-3,5-dimethyl-1H-pyrazole | Drug discovery |

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

| Derivative | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 4-(4-Fluorophenyl) | 12.3 µM | COX-2 inhibition |

| 4-Acetyl | 18.7 µM | Antimicrobial |

Key Mechanistic Insights

-

Regioselectivity : Substituents at positions 3 and 5 direct electrophiles to position 4 .

-

Ethynyl Reactivity : The sp-hybridized carbon enhances susceptibility to oxidation and cross-coupling.

This compound’s versatility in electrophilic, cycloaddition, and coupling reactions makes it a critical scaffold in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The pyrazole ring is prevalent in numerous bioactive compounds, and derivatives like 4-Ethynyl-3,5-dimethyl-1H-pyrazole exhibit significant pharmacological activities. These include:

- Anticancer Activity : Pyrazole derivatives have been synthesized and tested for their antitumor effects. For instance, studies indicate that compounds with a pyrazole scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory and Analgesic Properties : Research has shown that pyrazole derivatives can act as effective anti-inflammatory agents. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo models .

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study: Anticancer Activity

A study conducted on a series of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death .

Agricultural Applications

This compound is also explored in the field of agriculture:

- Herbicides and Pesticides : The compound has been investigated for its potential use in agrochemicals. Its ability to disrupt plant growth or pest life cycles makes it a candidate for developing novel herbicides and pesticides .

- Plant Growth Regulators : Research indicates that certain pyrazole derivatives can influence plant growth positively by acting as growth regulators, enhancing crop yield and resistance to environmental stressors .

Case Study: Herbicidal Activity

In a controlled study, this compound was applied to various weed species. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Materials Science

In materials science, this compound has applications in the development of advanced materials:

- Coatings and Polymers : The compound is being researched for its potential use in formulating coatings that provide enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices has shown improved mechanical properties .

Case Study: Coating Formulation

A recent formulation study demonstrated that incorporating this compound into epoxy resins resulted in coatings with superior abrasion resistance and thermal stability compared to traditional formulations .

Wirkmechanismus

The mechanism of action of 4-ethynyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target proteins. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethyl-1H-pyrazole: Lacks the ethynyl group, resulting in different reactivity and applications.

4-Ethynyl-1H-pyrazole: Similar structure but without the methyl groups, affecting its chemical properties and biological activities.

Uniqueness

4-Ethynyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Biologische Aktivität

4-Ethynyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound characterized by its unique structure featuring both ethynyl and methyl groups. This compound has garnered interest in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

- Molecular Formula : C7H8N2

- IUPAC Name : this compound

- CAS Number : 22825-22-5

The presence of the ethynyl group enhances the compound's reactivity, making it a valuable precursor for synthesizing more complex molecules.

The biological activity of pyrazoles, including this compound, is often attributed to their ability to interact with various biological targets. The mechanisms include:

- Antimicrobial Activity : Pyrazoles have been shown to inhibit bacterial growth through disruption of cellular processes.

- Anticancer Activity : These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.

- Anti-inflammatory Effects : They modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

- Bacteria : Including E. coli, S. aureus, and Klebsiella pneumoniae.

- Fungi : Such as Aspergillus niger.

Anticancer Activity

Recent research indicates that this compound has promising anticancer properties. In vitro studies have shown:

- Induction of apoptosis in glioma cells.

- Inhibition of cell proliferation in breast and colon cancer models.

A specific study reported an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

- Inhibits TNF-α and IL-6 production in activated macrophages.

- Demonstrated efficacy comparable to established anti-inflammatory drugs such as indomethacin .

Case Studies

-

Antimicrobial Evaluation :

A study synthesized novel derivatives of pyrazole and tested their antimicrobial activity against standard strains, finding that compounds with the ethynyl group exhibited enhanced activity compared to their non-substituted counterparts . -

Cancer Cell Line Studies :

Research involving glioma cell lines showed that treatment with this compound led to significant cell cycle arrest and apoptosis, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

4-ethynyl-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYCYABDGJKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.